molecular formula C10H20N2O2 B1621909 N-(1-methoxypropan-2-yl)piperidine-4-carboxamide CAS No. 884497-61-4

N-(1-methoxypropan-2-yl)piperidine-4-carboxamide

Cat. No.: B1621909
CAS No.: 884497-61-4
M. Wt: 200.28 g/mol
InChI Key: IUIFVBCQSWMSTR-UHFFFAOYSA-N
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Description

N-(1-Methoxypropan-2-yl)piperidine-4-carboxamide (IUPAC: 1-(4-Methoxy-3-methyl-benzenesulfonyl)-N-(2-methoxy-1-methyl-ethyl)piperidine-4-carboxamide) is a piperidine-derived carboxamide featuring a sulfonyl group at the 1-position of the piperidine ring and a branched methoxypropyl substituent on the amide nitrogen (Fig. 1). Its molecular formula is C₁₉H₂₈N₂O₅S, with an average molecular mass of 420.50 g/mol and a monoisotopic mass of 420.172 g/mol .

Properties

IUPAC Name

N-(1-methoxypropan-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-8(7-14-2)12-10(13)9-3-5-11-6-4-9/h8-9,11H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIFVBCQSWMSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396907
Record name N-(1-methoxypropan-2-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884497-61-4
Record name N-(1-methoxypropan-2-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)piperidine-4-carboxamide typically involves the reaction of piperidine-4-carboxylic acid with 1-methoxypropan-2-amine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-methoxypropan-2-yl)piperidine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent-Driven Structural Variations

The pharmacological and physicochemical properties of piperidine-4-carboxamides are highly dependent on substituents at the piperidine nitrogen (position 1) and the amide nitrogen. Key analogues and their distinguishing features are summarized in Table 1.

Table 1: Structural Comparison of Piperidine-4-Carboxamide Derivatives

Compound Name Piperidine Substituent (Position 1) Amide Nitrogen Substituent Key Functional Groups Reference
Target Compound 4-Methoxy-3-methylbenzenesulfonyl 1-Methoxypropan-2-yl Sulfonyl, methoxypropyl
(R)-N-(4-Fluorobenzyl)-...* 1-(Naphthalen-1-yl)ethyl 4-Fluorobenzyl Naphthyl, fluorobenzyl
(R)-N-((2-Methoxypyridin-4-yl)methyl)-...* 1-(Naphthalen-1-yl)ethyl 2-Methoxypyridin-4-yl-methyl Naphthyl, methoxypyridyl
N-Benzyl-4-methoxycarbonyl...** Benzyl Phenylpropanamide Methoxycarbonyl, benzyl
N-(2-Isopropoxy-5-(piperidin-4-yl)phenyl)-...* None (piperidine at phenyl position 5) 2-Isopropoxyphenyl Pyrazine-carboxamide, isopropoxy

From SARS-CoV-2 inhibitor series ; Synthetic intermediate for carfentanil analogues ; Pyrazine-containing derivative .

Key Observations:
  • Sulfonyl vs. Aromatic Groups : The target compound’s sulfonyl group (position 1) contrasts with naphthyl or benzyl groups in analogues (e.g., compounds in and ). Sulfonyl groups typically enhance polarity and binding to serine proteases or kinases, whereas aromatic groups (e.g., naphthalene) may improve hydrophobic interactions .
  • Amide Nitrogen Substituents : The methoxypropyl chain in the target compound is distinct from fluorobenzyl or pyridylmethyl groups in antiviral analogues. Branched alkoxy chains like methoxypropyl may reduce metabolic oxidation compared to aryl substituents .
Key Observations:
  • High-Yield Deprotection : The pyrazine derivative () achieved 97.9% yield via base-mediated deprotection, suggesting efficient removal of trifluoroacetyl groups under mild conditions .

Biological Activity

N-(1-methoxypropan-2-yl)piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound may modulate the activity of various receptors and enzymes, leading to significant biological effects. For instance, it has been studied for its potential as an antagonist of the melanocortin-4 (MC4) receptor, which plays a crucial role in energy homeostasis and body weight regulation .

Biological Activities

  • Receptor Binding and Inhibition
    • This compound has been identified as a selective antagonist for the MC4 receptor, with notable binding affinity. In studies, compounds with similar structures exhibited K(i) values indicating their potency against MC4 receptors compared to MC3 receptors .
  • Enzyme Inhibition
    • The compound has also been investigated for its ability to inhibit specific enzymes, contributing to its therapeutic potential. For example, it has been linked to anti-inflammatory properties through enzyme modulation.
  • Antiviral Activity
    • Research indicates that derivatives of piperidine-4-carboxamide can act as CCR5 inhibitors, which are significant in the context of HIV treatment. Some synthesized derivatives demonstrated comparable inhibitory activity against CCR5 to established drugs like maraviroc .

Table 1: Biological Activity Overview

Activity Target K(i) / IC₅₀ Values Remarks
MC4 Receptor AntagonismHuman MC4 Receptor6.9 nM (potent)Selective over MC3 receptor
CCR5 InhibitionHIV-125.73 nM (16g)Comparable to maraviroc
Enzyme ModulationVarious EnzymesVariablePotential anti-inflammatory effects

Case Study: Melanocortin Receptor Antagonists

In a study focusing on piperazinebenzylamines with N-(1-methoxypropan-2-yl) side chains, researchers found that these compounds displayed significant antagonistic activity against the human MC4 receptor, suggesting their potential application in weight management therapies .

Antiviral Research

A series of piperidine derivatives were synthesized and evaluated for their antiviral properties against HIV. Compounds 16g and 16i showed promising results with IC₅₀ values indicating effective inhibition of HIV replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-methoxypropan-2-yl)piperidine-4-carboxamide
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N-(1-methoxypropan-2-yl)piperidine-4-carboxamide

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